molecular formula C19H27NO3 B12738614 4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 135420-29-0

4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one

Katalognummer: B12738614
CAS-Nummer: 135420-29-0
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: HPKQBTYUUOVNPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound. It belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hexyl and Methyl Groups: Alkylation reactions using hexyl and methyl halides in the presence of a strong base.

    Addition of the Oxobutyl Group: This step might involve acylation reactions using butyric anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form corresponding reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides, acids, and bases are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the hexyl, methyl, and oxobutyl groups.

    4-Hexyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacking the oxobutyl group.

    4-Hexyl-2H-1,4-benzoxazin-3(4H)-one: Lacking both the methyl and oxobutyl groups.

Uniqueness

4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the specific combination of hexyl, methyl, and oxobutyl groups attached to the benzoxazinone core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

135420-29-0

Molekularformel

C19H27NO3

Molekulargewicht

317.4 g/mol

IUPAC-Name

7-butanoyl-4-hexyl-2-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H27NO3/c1-4-6-7-8-12-20-16-11-10-15(17(21)9-5-2)13-18(16)23-14(3)19(20)22/h10-11,13-14H,4-9,12H2,1-3H3

InChI-Schlüssel

HPKQBTYUUOVNPX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN1C2=C(C=C(C=C2)C(=O)CCC)OC(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.